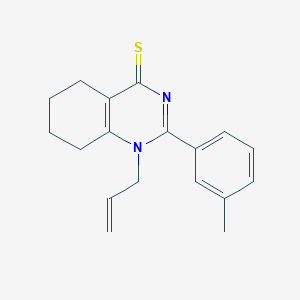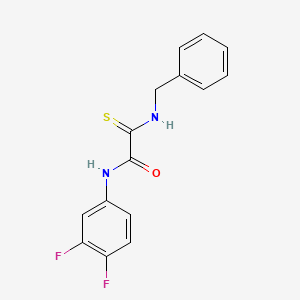![molecular formula C10H11Cl2N3 B2360592 [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride CAS No. 1431964-16-7](/img/structure/B2360592.png)
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound that likely contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole is known for its broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Characterization
Reductive Amination and Synthesis of Derivatives : The compound has been utilized in the synthesis of secondary amines and their derivatives, which are important in the development of pharmaceutical ingredients, dyes, and fine chemicals. This involves the reductive amination of aldehydes and ketones with a metal hydride reagent (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Antimicrobial Agents : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains (Mistry, Desai, & Desai, 2016).
Chromatographic Analysis and Resolution : It has been used in the chromatographic resolution of enantiomers in pyrazole phenyl ether herbicides, suitable for determining enantiomeric purities and for preparative resolution (Hamper, Dukesherer, & Moedritzer, 1994).
X-Ray Diffraction and DFT Studies : The compound's derivatives have been analyzed using X-ray diffraction and DFT calculations, particularly for understanding the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).
Antibacterial and Antifungal Activities : Pyrazole derivatives, including those of the compound , have shown notable antibacterial and antifungal activities in various studies (Bondock, Khalifa, & Fadda, 2011).
Cancer Therapy Research : The compound's derivatives have been investigated for their potential as molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
Molecular Dynamic Studies in Cancer Treatment : Derivatives of this compound have been explored for their potential in treating breast cancer, including computational studies like Graph Theoretical analysis and molecular dynamic studies (Panneerselvam et al., 2022).
Development of Herbicides : The compound has been involved in the synthesis of halosulfuron-methyl, a promising herbicide, through selective chlorination and other chemical reactions (Morimoto, Sato, Susumu, & Takeuchi, 1997).
Crystal Structure and Bioactivity Studies : Studies involving X-ray crystallography have been conducted to understand the structure and bioactive potential of pyrazole derivatives (Titi et al., 2020).
Polymer Modification for Medical Applications : The compound has been used in modifying polyvinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal properties for medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-8(11)3-2-4-9(10)12;/h2-6H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQJHCGLMVJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)


![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)